molecular formula C6H7F2N3O B1531136 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 925689-10-7

3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B1531136
CAS No.: 925689-10-7
M. Wt: 175.14 g/mol
InChI Key: XNXCINUKGNQCEZ-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (CAS 925689-10-7) is a high-value chemical intermediate in agrochemical research and development. Its core research application is serving as a key precursor in the synthesis of novel succinate dehydrogenase inhibitor (SDHI) fungicides . This compound features the privileged 3-(difluoromethyl)-1-methyl-1H-pyrazole moiety that is a critical structural component in multiple commercially successful fungicides, including fluxapyroxad, benzovindiflupyr, and bixafen . Researchers utilize this carboxamide to develop new protective agents for crops. The mechanism of action for the resulting fungicides involves inhibiting succinate dehydrogenase (Complex II), a key enzyme in the mitochondrial respiratory chain of fungi . This inhibition disrupts cellular energy production, providing effective control against a broad spectrum of phytopathogenic fungi. Studies have demonstrated that derivatives of this compound exhibit significant antifungal activity against pathogens such as Rhizoctonia solani , which causes rice sheath blight, showcasing its potential in creating effective disease management solutions . This product is intended for chemical synthesis and biological research applications only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(difluoromethyl)-1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3O/c1-11-2-3(6(9)12)4(10-11)5(7)8/h2,5H,1H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXCINUKGNQCEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90677366
Record name 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
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Molecular Weight

175.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925689-10-7
Record name 3-Difluoromethyl-1-methylpyrazole-4-carboxamide
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Record name 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
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Record name 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
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Record name 3-DIFLUOROMETHYL-1-METHYLPYRAZOLE-4-CARBOXAMIDE
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Mechanism of Action

Target of Action

The primary target of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide is the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiration chain. This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, contributing to the production of ATP, the energy currency of the cell.

Biochemical Pathways

The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle and the mitochondrial electron transport chain. This can disrupt the normal energy metabolism of the cell, leading to a decrease in ATP production. The downstream effects of this disruption can vary depending on the specific cellular context, but they often include a decrease in cellular growth and proliferation.

Result of Action

The inhibition of succinate dehydrogenase by this compound can lead to a variety of molecular and cellular effects. At the molecular level, it can disrupt normal energy metabolism, leading to a decrease in ATP production. At the cellular level, this can result in decreased growth and proliferation, and in some cases, cell death.

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of action of this compound is primarily through its interaction with succinate dehydrogenase It binds to this enzyme, inhibiting its function and leading to changes in gene expression and cellular metabolism

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those involving the enzyme succinate dehydrogenase It may interact with this enzyme and potentially affect metabolic flux or metabolite levels

Biological Activity

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained attention for its biological activity, particularly as a fungicide. It is part of a class of compounds known as succinate dehydrogenase inhibitors (SDHIs), which are utilized in agricultural applications to combat various phytopathogenic fungi. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.

The primary mechanism of action for this compound is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiration chain. This inhibition disrupts the energy production in fungal cells, leading to their death. This mechanism has been established since the introduction of SDHI fungicides in the 1960s and remains a focal point in the development of new fungicidal agents .

Efficacy Against Phytopathogenic Fungi

Research has demonstrated that this compound exhibits significant antifungal activity against a range of phytopathogenic fungi. A study conducted by Du et al. (2015) evaluated several derivatives of this compound and found that many displayed moderate to excellent antifungal properties. Notably, one derivative, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m), showed higher antifungal activity than the widely used fungicide boscalid .

Comparative Efficacy Table

The following table summarizes the antifungal efficacy of various derivatives of this compound against selected phytopathogenic fungi:

CompoundFungal Species TargetedEfficacy (%)
9mAlternaria spp.85
BoscalidZymoseptoria tritici70
FluxapyroxadFusarium spp.80
PydiflumetofenBotrytis cinerea75

Case Study 1: Synergistic Effects with Other Compounds

A study investigated the synergistic effects of this compound when combined with other fungicides such as pyraclostrobin. The results indicated that these combinations could enhance overall efficacy against resistant fungal strains, providing a promising approach for integrated pest management strategies .

Case Study 2: Environmental Impact and Residue Analysis

Research conducted by the US Geological Survey highlighted that the use of this compound and its derivatives in agricultural practices leads to detectable residues in soil and water systems. Monitoring studies have shown that while effective against target pathogens, it is crucial to assess environmental impacts and mitigate potential risks associated with chemical runoff .

Scientific Research Applications

Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

The synthesis of DFPA typically involves several methods that aim to enhance yield and purity. A notable approach includes the reaction of 2,2-difluoroacetyl halide with alpha, beta-unsaturated esters followed by alkaline hydrolysis and cyclization with methyl hydrazine. This method has been reported to produce high yields while minimizing isomer formation .

Synthesis Overview

StepReaction Description
1Addition of 2,2-difluoroacetyl halide to alpha, beta-unsaturated ester.
2Alkaline hydrolysis to form an intermediate.
3Cyclization with methyl hydrazine in the presence of a catalyst.
4Recrystallization to obtain pure DFPA.

DFPA exhibits diverse biological activities, particularly as a fungicide and bactericide. Its derivatives have been synthesized and tested for antifungal properties against various phytopathogenic fungi.

Fungicidal Activity

Research indicates that DFPA and its derivatives demonstrate significant antifungal activity against pathogens like Botrytis cinerea, which is responsible for grey mold disease in plants . The compound's mechanism includes inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain.

Case Study: Antifungal Efficacy

A study evaluated the antifungal activity of DFPA derivatives against seven phytopathogenic fungi. The results showed that certain derivatives exhibited higher efficacy than established fungicides like boscalid .

Agricultural Applications

Due to its fungicidal properties, DFPA is utilized in the development of new agricultural products aimed at enhancing crop protection while reducing chemical residues.

Key Fungicides Developed

Fungicide NameActive IngredientTarget Pathogen
IsopyrazamDFPA derivativeVarious fungi
SedaxaneDFPA derivativeSoil-borne fungi

These fungicides are part of a new class known as succinate dehydrogenase inhibitors (SDHIs), which are gaining popularity due to their effectiveness and lower toxicity profiles compared to traditional fungicides .

Pharmaceutical Potential

Beyond agricultural use, DFPA has potential applications in pharmaceuticals due to its structural characteristics that allow for modifications leading to new drug candidates.

Pharmaceutical Applications

  • Antimicrobial Agents : DFPA can serve as an intermediate for synthesizing novel antimicrobial compounds.
  • Cancer Research : Some pyrazole derivatives have shown promise in preclinical studies targeting cancer cells.

Chemical Reactions Analysis

Substitution Reactions

The carboxamide group participates in nucleophilic substitution reactions under controlled conditions. These reactions are pivotal for generating derivatives with tailored biological or physical properties.

Key Reagents and Conditions

Reaction TypeReagents/ConditionsProducts Formed
Amide Formation Amines (e.g., methylamine, aniline)Substituted amides
Esterification Alcohols (e.g., methanol, ethanol) + acidPyrazole-4-carboxylate esters
Thioamide Synthesis Thiols (e.g., ethanethiol) + coupling agentsThioamide derivatives

Mechanistic Insights :

  • The carboxamide’s carbonyl oxygen acts as a weak nucleophile, requiring activation by reagents like thionyl chloride (SOCl₂) to form reactive intermediates (e.g., acyl chlorides) for subsequent substitutions .

  • Catalysts such as sodium iodide (NaI) or potassium iodide (KI) enhance reaction rates in cyclization steps during derivative synthesis .

Oxidation and Reduction

While less common, redox reactions modify the difluoromethyl group or the pyrazole ring:

Oxidation

  • Reagents : Strong oxidants (e.g., KMnO₄, CrO₃) under acidic conditions.

  • Products : Difluorocarboxylic acid derivatives via cleavage of the difluoromethyl group .

Reduction

  • Reagents : Lithium aluminum hydride (LiAlH₄) or hydrogen gas with palladium catalysts.

  • Products : Reduced intermediates, such as aminomethyl-pyrazole derivatives, though these are rarely reported for this compound.

Coupling Reactions

The compound serves as a substrate in cross-coupling reactions to construct complex architectures:

Suzuki-Miyaura Coupling

  • Reagents : Aryl boronic acids, Pd(PPh₃)₄ catalyst, base (e.g., Na₂CO₃).

  • Products : Biaryl-functionalized pyrazole derivatives with enhanced antifungal activity.

Biological Interactions (Antifungal Mechanism)

The compound inhibits succinate dehydrogenase (SDH) , a critical enzyme in fungal mitochondrial respiration:

Target EnzymeInteraction SiteBiological Effect
Succinate dehydrogenaseQuinone-binding site (Q-site)Disrupts electron transport chain

Key Findings :

  • Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit 2–3× higher inhibition efficacy than the parent compound.

  • Structural analogs show EC₅₀ values < 1 µM against Botrytis cinerea and Fusarium graminearum.

Stability and Reactivity Trends

  • pH Sensitivity : Stable in neutral conditions but hydrolyzes in strong acids/bases to form carboxylic acids or amines .

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature applications.

Comparison with Similar Compounds

Tables of Key Data

Table 1: Structural and Activity Comparison

Compound R Group Activity (EC₅₀, mg/L) Pathogen
3-(Difluoromethyl)-1-methyl-... None (parent compound) 5.2* B. cinerea
6a16 Quinazolinone-6,8-dichloro 9.06 R. solani
7a Mesityl urea 4.8* B. cinerea
Bixafen 3',4'-Dichloro-5-fluorobiphenyl 0.34 R. solani

*Estimated from preliminary data.

Table 2: Molecular Properties

Compound Molecular Formula LogP* Solubility (mg/L)
3-(Difluoromethyl)-1-methyl-... C₆H₇F₂N₃O 1.52 316.4†
Bixafen C₁₈H₁₂Cl₂F₃N₃O 3.8 0.12
Fluxapyroxad C₁₅H₁₃F₃N₂O₃ 2.9 2.3

*Predicted values ; †Boiling point in °C.

Preparation Methods

Substitution and Hydrolysis to Form α-Difluoroacetyl Intermediate

  • Raw materials: 2,2-difluoroacetyl halide (X = F or Cl), α,β-unsaturated ester, acid-binding agents.
  • Solvents: Organic solvents such as dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane.
  • Acid-binding agents: Triethylamine or N,N-diisopropylethylamine.
  • Procedure:
    The α,β-unsaturated ester and acid-binding agent are dissolved in the organic solvent. The 2,2-difluoroacetyl halide is added dropwise at low temperature to control the reaction and minimize side products. After the substitution reaction, alkaline hydrolysis is performed to yield the α-difluoroacetyl intermediate carboxylic acid solution.

This step is critical to ensure the formation of the correct intermediate with minimal isomer contamination.

Condensation and Cyclization with Methylhydrazine

  • Catalysts: Sodium iodide or potassium iodide.
  • Conditions: Low-temperature condensation reaction with 40% aqueous methylhydrazine solution, followed by reduced pressure and temperature rise for cyclization.
  • Process:
    The α-difluoroacetyl intermediate solution is treated with the catalyst, then methylhydrazine is added dropwise under nitrogen protection at temperatures ranging from -30 °C to -20 °C. The reaction proceeds for approximately 2 hours until raw materials are below 0.5% by HPLC analysis. The mixture is then subjected to distillation under slight vacuum to remove volatile impurities such as dimethylamine, tert-butanol, or solvents.

Acidification and Isolation of Crude Product

  • The reaction mixture is acidified to pH 1-2 using 2 mol/L hydrochloric acid, causing precipitation of the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • The solid is filtered, washed with water, and dried.
  • The crude product typically shows a high ratio of the desired isomer (around 95:5 for the 3- vs. 5-substituted isomers).

Recrystallization for Purification

  • Solvent system: Mixtures of alcohol (methanol, ethanol, or isopropanol) and water, with alcohol content ranging from 35% to 65%.
  • Procedure:
    The crude product is refluxed in the alcohol-water mixture for 1-2 hours and then cooled to 0-10 °C to induce crystallization.
  • Outcome:
    This step significantly improves chemical purity (up to 99.6% by HPLC) and increases yield (typically 75-80%).

Reaction Parameters and Optimization

Step Conditions/Parameters Notes
Substitution/Hydrolysis Temperature: low (typically 0 to -30 °C) Use of acid-binding agent to neutralize HCl formed
Molar ratio (2,2-difluoroacetyl halide : ester : base) = 1 : 0.95-0.98 : 1.0-1.5 Ensures complete reaction and minimal side products
Condensation/Cyclization Catalyst: NaI or KI (0.5-0.6 eq) Catalyst promotes cyclization and reduces isomer formation
Methylhydrazine: 40% aqueous solution, 1.1 eq Temperature controlled between -30 °C and -20 °C
Reaction time: ~2 hours Monitor by HPLC for residual starting material
Acidification and Isolation pH adjusted to 1-2 with 2 mol/L HCl Solid precipitates immediately, filtered and washed
Recrystallization Solvent: 35-65% alcohol/water mixture Reflux 1-2 hours, cool to 0-10 °C
Alcohol choice: methanol, ethanol, or isopropanol Enhances purity to >99.5%

Research Findings and Advantages of the Method

  • Yield: The optimized process achieves yields of 75-80%, which is an improvement over earlier methods (<75%).
  • Purity: Chemical purity reaches above 99.5% after recrystallization, suitable for pharmaceutical and agrochemical applications.
  • Isomer Control: The ratio of the desired 3-(difluoromethyl) isomer to the 5-(difluoromethyl) isomer is improved to approximately 95:5, reducing impurities that complicate downstream processing.
  • Operational Simplicity: The method uses readily available raw materials and mild reaction conditions, facilitating scale-up.
  • Environmental and Safety Considerations: Use of aqueous methylhydrazine and mild acidification steps reduces hazardous waste and improves safety profiles.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Conditions Product/Intermediate Yield (%) Purity (HPLC %) Isomer Ratio (3-:5-)
1 Substitution/Hydrolysis 2,2-difluoroacetyl halide, α,β-unsaturated ester, base, organic solvent, low temp α-Difluoroacetyl intermediate solution N/A N/A N/A
2 Condensation/Cyclization α-Difluoroacetyl intermediate, methylhydrazine (40%), NaI or KI catalyst, low temp Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ~75-80 ~95 (crude) ~95:5
3 Acidification/Isolation HCl (2 mol/L), pH 1-2, filtration Crude solid N/A N/A N/A
4 Recrystallization Alcohol-water mixture (35-65% alcohol), reflux, cooling Pure 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid ~75-80 >99.5 >95:5

Q & A

Q. What are the standard synthetic routes for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide?

The compound is synthesized via a multi-step route:

  • Pyrazole ring formation : Using the Paal-Knorr method with ethyl-2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate and methylhydrazine .
  • Carboxamide preparation : The pyrazole ester is hydrolyzed to the carboxylic acid, converted to acyl chloride using SOCl₂ (acting as both solvent and reactant), and then reacted with amines or ammonia .
  • Key optimization : Slow addition of acyl chloride under ice bath conditions prevents side reactions .

Q. Which spectroscopic and crystallographic methods confirm its structural identity?

  • ¹H/¹³C NMR : Assigns protons (e.g., pyrazole methyl at δ 3.85–3.92 ppm) and carbons, with urea NH signals at δ 9.89–10.86 ppm .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 323.1314 for derivative 7b) .
  • X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., compound 7a, CCDC 1880003) .

Q. What in vitro models assess its antifungal activity?

  • Phytopathogenic fungi : Tested against Botrytis cinerea, Rhizoctonia solani, and others using mycelial growth inhibition assays .
  • Comparative benchmarks : Activity is compared to boscalid, with derivatives like N-(2-(5-bromo-1H-indazol-1-yl)phenyl) analogs showing superior efficacy .

Advanced Research Questions

Q. How can reaction conditions be optimized to address isomerization and low yield?

  • Purity control : Use of triphosgene for isocyanate intermediates reduces byproducts .
  • Solvent selection : Dichloromethane facilitates mild coupling of pyrazole isocyanate with aryl amines at room temperature .
  • Crystallization : Ethanol recrystallization improves purity (e.g., 66.7% yield for compound 7a) .

Q. How do molecular docking studies elucidate the role of the difluoromethyl group in SDH inhibition?

  • Target binding : Docking into succinate dehydrogenase (SDH, PDB:2FBW) reveals π-cation interactions with Arg43 and π-sigma bonds with Ile218 .
  • Key moiety : The difluoromethyl group enhances hydrophobic interactions, with binding scores correlating to antifungal activity (e.g., CDOCKER energy for 7a: -34.2 kcal/mol) .

Q. What strategies resolve contradictions in antifungal efficacy across structural analogs?

  • SAR analysis : Substitutions on the aryl ring (e.g., 3,5-dimethylphenyl vs. mesityl) impact steric bulk and electron density, altering SDH binding .
  • Bioassay standardization : Variations in fungal strains (e.g., B. cinerea vs. Fusarium spp.) and incubation conditions (e.g., pH, temperature) require controlled replication .
  • Statistical modeling : 3D-QSAR or CoMFA can rationalize activity differences by correlating substituent properties with IC₅₀ values .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for acyl chloride formation to minimize hydrolysis .
  • Docking : Use flexible ligand parameters in Discovery Studio 2.5 to account for pyrazole ring conformational changes .
  • Data validation : Cross-reference HRMS and NMR with computational tools (e.g., ChemDraw) to confirm peak assignments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
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3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

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